molecular formula C14H19N3O3 B1407888 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde CAS No. 1779119-34-4

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde

Cat. No.: B1407888
CAS No.: 1779119-34-4
M. Wt: 277.32 g/mol
InChI Key: USCOQTXHISCFJZ-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 4-(dimethylamino)piperidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while reduction of the aldehyde group yields an alcohol.

Scientific Research Applications

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Dimethylamino)piperidin-1-yl)-4-methylbenzaldehyde
  • 2-(4-(Dimethylamino)piperidin-1-yl)-4-chlorobenzaldehyde
  • 2-(4-(Dimethylamino)piperidin-1-yl)-4-fluorobenzaldehyde

Uniqueness

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde is unique due to the presence of both a nitro group and a dimethylamino group on the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-9-13(17(19)20)4-3-11(14)10-18/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCOQTXHISCFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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